molecular formula C17H21N3O4S B2385831 (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate CAS No. 514182-90-2

(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Cat. No. B2385831
CAS RN: 514182-90-2
M. Wt: 363.43
InChI Key: PKJKKQSDUCNDNO-ISLYRVAYSA-N
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Description

(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as EET-7 and is a derivative of thiazolidinedione, a class of drugs used to treat type 2 diabetes mellitus. EET-7 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of thiazolidinone and investigating their chemical structure, reactivity, and potential as scaffolds for further chemical modifications. For instance, derivatives of 1-arylimidazolidyn-2-ylideneurea and products of their cyclization have been designed for their antinociceptive and serotoninergic activities, highlighting the versatility of thiazolidinone compounds in medicinal chemistry (E. Szacon et al., 2015). These studies are critical for understanding the basic chemical properties and facilitating the development of new drugs.

Pharmacological Applications

Several studies have synthesized thiazolidinone derivatives and evaluated their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides demonstrated significant antibacterial and antifungal activities (Poonam Devi et al., 2022). Additionally, some N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds showed mild-to-moderate cytotoxic activity against cancer cell lines (C. T. Nguyen et al., 2019), suggesting their potential in cancer therapy.

Corrosion Inhibition

In addition to biomedical applications, derivatives of thiazolidinone, such as imidazoline and its related compounds, have been investigated for their corrosion inhibition properties. A study on the electrochemical behavior of imidazoline derivatives showed good corrosion inhibition efficiency in acid media (J. Cruz et al., 2004), indicating their potential industrial applications in protecting metals against corrosion.

properties

IUPAC Name

[4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-18-17-20(5-2)16(23)14(25-17)10-15(22)19-12-6-8-13(9-7-12)24-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJKKQSDUCNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC(=O)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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